molecular formula C6H5BrFN B1274370 2-Bromo-5-fluoro-4-methylpyridine CAS No. 885168-20-7

2-Bromo-5-fluoro-4-methylpyridine

Cat. No.: B1274370
CAS No.: 885168-20-7
M. Wt: 190.01 g/mol
InChI Key: CYXOICAPNITIOW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 5, and 4 are substituted by bromine, fluorine, and methyl groups, respectively

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluoro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is often used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound interacts with several enzymes and proteins, facilitating reactions such as Suzuki coupling and palladium-catalyzed homo-coupling . These interactions are crucial for the formation of biaryl compounds and other derivatives, which are essential in medicinal chemistry and material science.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of p38α mitogen-activated protein kinase, a key enzyme involved in inflammatory responses . By inhibiting this kinase, this compound can reduce the release of pro-inflammatory cytokines, thereby impacting cellular processes related to inflammation and immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as p38α mitogen-activated protein kinase, by binding to the active site and preventing substrate access . This inhibition leads to a decrease in enzyme activity, which in turn affects downstream signaling pathways and gene expression. Additionally, the compound can undergo nucleophilic substitution reactions, further influencing its interaction with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes like p38α mitogen-activated protein kinase over extended periods, making it a valuable tool in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized via oxidative and reductive pathways, leading to the formation of various metabolites . These metabolic processes can alter the compound’s activity and influence its overall impact on cellular function. Additionally, the presence of halogen atoms in the molecule can affect its reactivity and interaction with metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach intracellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target enzymes and proteins effectively, thereby modulating cellular processes at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-methylpyridine typically involves the bromination and fluorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with bromine to form 2-bromo-4-methylpyridine, followed by fluorination using a fluorinating agent such as Selectfluor® . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-4-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions include substituted pyridines, biaryl compounds, and reduced derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

2-Bromo-5-fluoro-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of potential drug candidates.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    2-Bromo-4-methylpyridine: Lacks the fluorine substituent, which can affect its reactivity and applications.

    2-Fluoro-4-methylpyridine: Lacks the bromine substituent, leading to different chemical properties and uses.

    2-Bromo-5-fluoropyridine:

Uniqueness: 2-Bromo-5-fluoro-4-methylpyridine is unique due to the presence of both bromine and fluorine substituents along with a methyl group, which imparts distinct electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXOICAPNITIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397426
Record name 2-bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885168-20-7
Record name 2-Bromo-5-fluoro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885168-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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